molecular formula C20H17Cl2NO4S2 B257948 N-{[5-(3,4-dichlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-2-thiophenecarboxamide

N-{[5-(3,4-dichlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-2-thiophenecarboxamide

Katalognummer B257948
Molekulargewicht: 470.4 g/mol
InChI-Schlüssel: SIYOJZIFVMDXNN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{[5-(3,4-dichlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-2-thiophenecarboxamide is a chemical compound that has gained interest in the scientific community due to its potential applications in medical research. This compound is known for its ability to interact with specific receptors in the body, which makes it a promising candidate for the development of new drugs.

Wirkmechanismus

The mechanism of action of N-{[5-(3,4-dichlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-2-thiophenecarboxamide is complex and not fully understood. However, it is known to interact with specific receptors in the body, which can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{[5-(3,4-dichlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-2-thiophenecarboxamide are diverse and depend on the specific receptors that it interacts with. Some of the effects that have been observed include changes in gene expression, alterations in cellular signaling pathways, and modulation of immune system function.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using N-{[5-(3,4-dichlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-2-thiophenecarboxamide in lab experiments include its ability to interact with specific receptors in the body, which makes it a useful tool for studying the effects of these receptors. However, there are also limitations to its use, including the complex synthesis process and the potential for hazardous reactions.

Zukünftige Richtungen

There are many potential future directions for research involving N-{[5-(3,4-dichlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-2-thiophenecarboxamide. Some of the most promising areas of research include the development of new drugs for the treatment of various diseases, the study of its effects on specific receptors in the body, and the exploration of its potential applications in other areas of medical research.
In conclusion, N-{[5-(3,4-dichlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-2-thiophenecarboxamide is a complex chemical compound that has gained interest in the scientific community due to its potential applications in medical research. Its ability to interact with specific receptors in the body makes it a promising candidate for the development of new drugs, and there are many potential future directions for research involving this compound. However, its complex synthesis process and potential hazards must be carefully considered in any lab experiments involving this compound.

Synthesemethoden

The synthesis of N-{[5-(3,4-dichlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-2-thiophenecarboxamide is a complex process that involves several steps. The first step is the preparation of the starting materials, which are then reacted to form the final product. The most common method of synthesis involves the use of organic solvents and reagents, which can be hazardous and require careful handling.

Wissenschaftliche Forschungsanwendungen

N-{[5-(3,4-dichlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-2-thiophenecarboxamide has been extensively studied for its potential applications in medical research. One of the most promising areas of research is the development of new drugs for the treatment of various diseases. This compound has been shown to interact with specific receptors in the body, which makes it a promising candidate for the development of drugs that target these receptors.

Eigenschaften

Produktname

N-{[5-(3,4-dichlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-2-thiophenecarboxamide

Molekularformel

C20H17Cl2NO4S2

Molekulargewicht

470.4 g/mol

IUPAC-Name

N-[[5-(3,4-dichlorophenyl)furan-2-yl]methyl]-N-(1,1-dioxothiolan-3-yl)thiophene-2-carboxamide

InChI

InChI=1S/C20H17Cl2NO4S2/c21-16-5-3-13(10-17(16)22)18-6-4-15(27-18)11-23(14-7-9-29(25,26)12-14)20(24)19-2-1-8-28-19/h1-6,8,10,14H,7,9,11-12H2

InChI-Schlüssel

SIYOJZIFVMDXNN-UHFFFAOYSA-N

SMILES

C1CS(=O)(=O)CC1N(CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)C(=O)C4=CC=CS4

Kanonische SMILES

C1CS(=O)(=O)CC1N(CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)C(=O)C4=CC=CS4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.